molecular formula C20H21F3N2O5S B1671607 4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid

4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid

Cat. No.: B1671607
M. Wt: 458.5 g/mol
InChI Key: NDYXAJZYGMHQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ERAP1-IN-1 is a compound known for its role as an inhibitor of endoplasmic reticulum aminopeptidase 1 (ERAP1). ERAP1 is an enzyme involved in the antigen processing and presentation pathway, primarily located in the endoplasmic reticulum. It trims peptides at their N-terminus, preparing them for presentation by major histocompatibility complex class I molecules. ERAP1-IN-1 competitively inhibits ERAP1, making it a valuable tool in scientific research, particularly in immunology and cancer studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ERAP1-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route includes:

    Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of specific functional groups that enhance the inhibitory activity against ERAP1.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of ERAP1-IN-1 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. Reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ERAP1-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation agents like chlorine or bromine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ERAP1-IN-1 has a wide range of applications in scientific research:

    Chemistry: Used as a probe to study enzyme kinetics and inhibition mechanisms.

    Biology: Helps in understanding the role of ERAP1 in antigen processing and immune response.

    Medicine: Investigated for its potential in cancer therapy, particularly in enhancing the efficacy of immunotherapies.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting ERAP1.

Mechanism of Action

ERAP1-IN-1 exerts its effects by competitively inhibiting the active site of ERAP1. This inhibition prevents ERAP1 from trimming peptides, thereby affecting the presentation of antigens by major histocompatibility complex class I molecules. The molecular targets include the zinc-binding site of ERAP1, which is crucial for its enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    Bestatin: Another inhibitor of aminopeptidases, but less specific to ERAP1.

    Leucine Aminopeptidase Inhibitors: Target a broader range of aminopeptidases.

    ERAP2 Inhibitors: Specifically inhibit endoplasmic reticulum aminopeptidase 2, a close relative of ERAP1.

Uniqueness of ERAP1-IN-1

ERAP1-IN-1 is unique due to its high specificity for ERAP1, making it a valuable tool for studying the precise role of this enzyme in immune response and disease. Its ability to selectively inhibit ERAP1 without affecting other aminopeptidases sets it apart from other inhibitors.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

4-methoxy-3-[[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O5S/c1-30-17-8-5-13(19(26)27)11-18(17)31(28,29)24-15-12-14(20(21,22)23)6-7-16(15)25-9-3-2-4-10-25/h5-8,11-12,24H,2-4,9-10H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYXAJZYGMHQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
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4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
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4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
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4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
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4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
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4-Methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid

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